

## In Vivo Comparative Analysis: Infigratinib vs. a Selective FGFR4 Inhibitor

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A Note on "**Fgfr4-IN-20**": Publicly available data for a compound specifically designated "**Fgfr4-IN-20**" could not be located. Therefore, this guide provides a comparative analysis between Infigratinib and Fisogatinib (BLU-554), a well-characterized, potent, and highly selective FGFR4 inhibitor with substantial preclinical and clinical data, serving as a representative for a selective FGFR4-targeted agent.

This guide offers a detailed comparison of the in vivo performance, mechanism of action, and experimental protocols for Infigratinib, a pan-FGFR inhibitor, and Fisogatinib, a selective FGFR4 inhibitor. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two compounds.

### **Overview of the Compounds**

Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFRs), demonstrating potent activity against FGFR1, FGFR2, and FGFR3. [1][2] It is considered a pan-FGFR inhibitor, though it exhibits lower potency against FGFR4.[3] Infigratinib has shown significant clinical activity in patients with cancers harboring FGFR2 fusions, such as cholangiocarcinoma.[1]

Fisogatinib (BLU-554) is an orally available, potent, and highly selective inhibitor of FGFR4.[4] [5] It is designed to target cancers driven by aberrant FGFR4 signaling, which is often mediated by its ligand, FGF19.[4][5] Fisogatinib has been investigated in clinical trials for hepatocellular carcinoma (HCC) with FGF19 overexpression.[4][6]



### **Data Presentation**

Table 1: Mechanism of Action and Target Profile

Feature	Infigratinib	Fisogatinib (BLU-554)
Primary Targets	FGFR1, FGFR2, FGFR3[1][2]	FGFR4[4][5]
Mechanism of Action	ATP-competitive inhibitor of the FGFR kinase domain[1][3]	Binds to and blocks the activation of FGFR4 by its ligand, FGF19[5][7]
Binding Mode	Reversible, ATP-competitive[1] [3]	Not explicitly stated in the provided results

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

Kinase	Infigratinib (nM)	Fisogatinib (BLU-554) (nM)
FGFR1	Potent inhibitor (low nM)[1]	624 - 2203[8]
FGFR2	Potent inhibitor (low nM)[1]	624 - 2203[8]
FGFR3	Potent inhibitor (low nM)[1]	624 - 2203[8]
FGFR4	Lower potency compared to FGFR1-3[3]	5[8]

**Table 3: In Vivo Efficacy in Xenograft Models** 

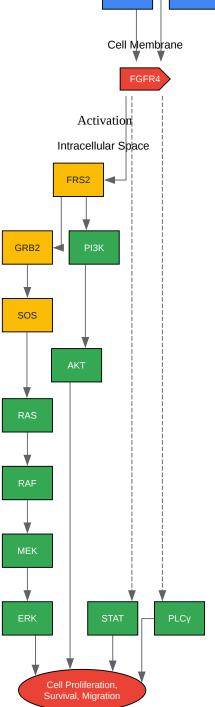


Parameter	Infigratinib	Fisogatinib (BLU-554)
Cancer Model	Gastrointestinal Stromal Tumor (GIST)[9][10], HCC[11]	Hepatocellular Carcinoma (HCC)[4][12]
Xenograft Type	Patient- and cell-line-derived[9] [10]	Cell-line (Hep3B) and patient- derived (LIX-066)[4][12]
Animal Model	nu/nu NMRI mice[9][10]	Not explicitly stated in the provided results
Administration	Oral gavage[11]	Oral[8]
Dosing	10 to 30 mg/kg, once daily[11]	10 mg/kg[8]
Observed Effect	Did not show anti-tumor effect in the specific GIST models tested[9]	Induced tumor regression in liver cancer models[8]

# Signaling Pathway and Experimental Workflow Diagrams



FGFR4 Signaling Pathway Extracellular Space FGF19 Cell Membrane FGFR4

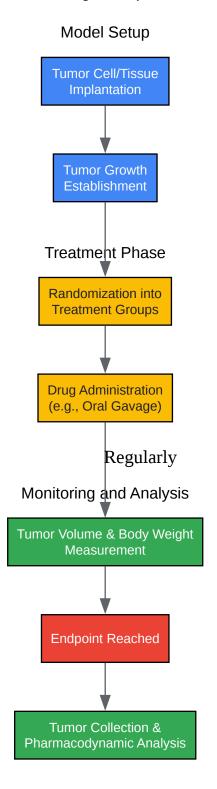


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Caption: FGFR4 Signaling Pathway.



#### General In Vivo Xenograft Experimental Workflow



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Caption: General In Vivo Xenograft Experimental Workflow.





### **Experimental Protocols**

## Protocol 1: Infigratinib In Vivo Xenograft Efficacy Study in GIST Models[9][10]

- Animal Model: 6-7 week old female immunodeficient nu/nu NMRI mice were used.[10][11]
- Tumor Implantation: Human gastrointestinal stromal tumor (GIST) tissue from patient- or cell-line-derived xenografts was subcutaneously implanted into the flanks of the mice.[9][10]
- Treatment Groups: Once tumors were established, mice were randomized into treatment and control groups.[11]
- Drug Administration: Infigratinib was administered, typically via oral gavage, at doses ranging from 10 to 30 mg/kg once daily.[11] The control group received the vehicle buffer.[11]
- Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.[11]
   Animal body weight and general health were monitored as indicators of toxicity.[10]
- Endpoint and Analysis: At the end of the study (due to tumor size limits or pre-defined study duration), tumors were collected for further analysis.[11] Pharmacodynamic effects on signaling pathways were assessed using methods like Western blotting on tumor lysates to measure the phosphorylation of downstream targets like FRS2 and ERK.[1]

## Protocol 2: Fisogatinib In Vivo Xenograft Efficacy Study in HCC Models[4][12]

- Animal Model: Immunocompromised mice were used for tumor xenografts.
- Tumor Implantation: Human hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B) or patient-derived xenograft tissues (e.g., LIX-066) with known FGF19 expression were implanted subcutaneously.[4][12]
- Treatment Groups: Mice with established tumors were randomized into vehicle control and Fisogatinib treatment groups.



- Drug Administration: Fisogatinib was administered orally.[8] A dose of 10 mg/kg has been reported in preclinical models.[8]
- Monitoring: Tumor growth was monitored over time by caliper measurements.
- Endpoint and Analysis: The primary endpoint was the change in tumor volume compared to the control group.[4][12] At the end of the study, tumors could be harvested to assess target engagement and downstream pathway modulation, for instance, by measuring the levels of phosphorylated FGFR4.

### Conclusion

This guide provides a comparative overview of Infigratinib and the selective FGFR4 inhibitor, Fisogatinib. Infigratinib is a pan-FGFR inhibitor with demonstrated clinical efficacy in cancers with FGFR1-3 alterations.[1] In contrast, Fisogatinib is a highly selective FGFR4 inhibitor that has shown promise in preclinical and early clinical studies of cancers driven by the FGF19-FGFR4 signaling axis, particularly hepatocellular carcinoma.[4][6] The choice between a pan-FGFR inhibitor and a selective FGFR4 inhibitor would depend on the specific genetic drivers of the cancer being studied. The provided experimental protocols and diagrams offer a foundational understanding for designing and interpreting in vivo studies involving these classes of compounds.

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